molecular formula C18H18N2O4S B3005097 N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899757-44-9

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B3005097
CAS No.: 899757-44-9
M. Wt: 358.41
InChI Key: XXLJYRYSNRHAMV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogenated precursors, bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Other benzothiazole derivatives include 2-aminobenzothiazole, benzothiazole-2-thiol, and benzothiazole-2-carboxylic acid.

    Propanamide Derivatives: Similar compounds in this class include N-phenylpropanamide, N-(2,6-dimethylphenyl)propanamide, and N-(2,6-dimethylphenyl)-3-oxopropanamide.

Uniqueness

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is unique due to the combination of its benzothiazole core and the specific substituents attached to it. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-5-7-13(2)17(12)19-16(21)10-11-20-18(22)14-8-3-4-9-15(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJYRYSNRHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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